6-Fluoro-2-formyl-3-hydroxybenzoic acid

CAS No.: 2138193-88-9

Cat. No.: VC7116457

Molecular Formula: C8H5FO4

Molecular Weight: 184.122

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138193-88-9 |

|---|---|

| Molecular Formula | C8H5FO4 |

| Molecular Weight | 184.122 |

| IUPAC Name | 6-fluoro-2-formyl-3-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13) |

| Standard InChI Key | FLOZRVYJZHJLBZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1O)C=O)C(=O)O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

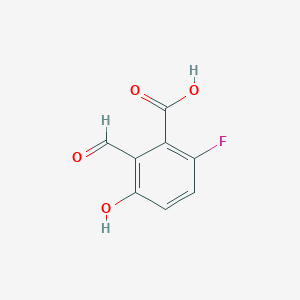

The compound’s structure consists of a benzoic acid core substituted at the 2-, 3-, and 6-positions with formyl, hydroxyl, and fluorine groups, respectively (Figure 1). The SMILES notation confirms this arrangement, while the InChIKey provides a unique identifier for its stereoelectronic configuration . The presence of electron-withdrawing groups (fluorine, carboxylic acid) and an electron-donating hydroxyl group creates a polarized electronic environment, influencing its reactivity and solubility.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.12 g/mol | |

| Boiling Point | ||

| Density | ||

| Flash Point | ||

| LogP | 1.47 | |

| Vapor Pressure | at |

Spectroscopic and Computational Data

Synthetic Routes and Intermediate Utility

Formylation and Halogenation Strategies

While no direct synthesis of 6-fluoro-2-formyl-3-hydroxybenzoic acid is documented, analogous pathways for substituted salicylic acids suggest feasible approaches. For example, Reimer-Tiemann formylation of 5-bromo salicylic acid under basic conditions yields 2-formyl derivatives, as demonstrated in the synthesis of HIV integrase inhibitors . Fluorination at the 6-position could be achieved via electrophilic aromatic substitution using or directed ortho-metalation followed by quenching with .

Role in Medicinal Chemistry

The compound’s structural motifs align with pharmacophores observed in HIV integrase inhibitors. Chalcone derivatives bearing 3-keto salicylic acid moieties (e.g., compound III in ) exhibit inhibitory activity by chelating the enzyme’s catalytic magnesium ions. Introducing a fluorine atom at the 6-position could enhance metabolic stability and membrane permeability, as seen in fluorinated antivirals like raltegravir .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume